Cbz-D-Phenylalaninal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPJHOWPIVWMR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444829 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63219-70-5 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cbz D Phenylalaninal and Derived Structures
Diastereoselective Synthesis of Cbz-D-Phenylalaninal
Diastereoselective synthesis aims to control the formation of new stereocenters relative to existing ones, ensuring the desired stereoisomer is predominantly formed. For this compound, this often involves controlling the stereochemical outcome of reactions at the aldehyde carbonyl carbon, which is α to the existing chiral center bearing the Cbz-protected amine and the phenyl group.
Masked Acyl Cyanide (MAC) Reactions in α-Amino Aldehyde Chemistry
Masked Acyl Cyanide (MAC) reagents have emerged as versatile synthons in organic chemistry, capable of acting as both carbonyl anion equivalents and active esters mdpi.com. In the context of α-amino aldehyde chemistry, MAC reactions involve the reaction of an α-amino aldehyde with a MAC reagent and a nucleophile, typically leading to the formation of new carbon-carbon bonds adjacent to the aldehyde carbon nih.govparis-saclay.fracs.org. This three-component reaction between a protected α-amino aldehyde, a nucleophile (such as an alcohol or amine), and an α-silyloxymalononitrile (a common MAC reagent like TBS-MAC) provides access to protected α-hydroxy-β-amino acid derivatives paris-saclay.frresearchgate.net.
The reaction is thought to proceed via a masked acyl cyanide intermediate, hence the moniker "MAC reaction" paris-saclay.fr. The utility of MAC reagents lies in their umpolung reactivity, allowing for transformations that would otherwise be difficult to achieve mdpi.com.
Influence of Amine Protecting Groups on Diastereoselectivity (e.g., Cbz vs. N,N-Dibenzyl)
The nature of the amine protecting group on the α-amino aldehyde substrate significantly influences the diastereoselectivity of nucleophilic addition reactions at the aldehyde carbonyl. Studies involving MAC reactions with α-amino aldehydes have highlighted this effect.
For instance, the reaction of N,N-dibenzyl-L-phenylalaninal with nitrogen nucleophiles using the MAC reaction protocol proceeds with high anti diastereoselectivity, often achieving diastereomeric ratios (dr) greater than 98:2 nih.govparis-saclay.fr. This high anti selectivity is also observed with other N,N-dibenzyl α-amino aldehydes nih.gov.
In contrast, MAC reactions using this compound have been reported to proceed with syn diastereoselectivity paris-saclay.fr. This difference in stereochemical outcome based on the amine protecting group (Cbz vs. N,N-Dibenzyl) underscores the critical role of the protecting group in controlling the reaction pathway and the resulting stereochemistry. paris-saclay.frdoi.org
Data illustrating the influence of protecting groups on diastereoselectivity in MAC reactions:
| α-Amino Aldehyde Substrate | Amine Protecting Group | Nucleophile | Diastereoselectivity (Major Product) | Typical dr | Reference |
| Phenylalaninal (B8679731) | N,N-Dibenzyl | Nitrogen Nucleophiles | anti | >98:2 | nih.govparis-saclay.fr |
| Phenylalaninal | Cbz | Not specified | syn | Not specified | paris-saclay.fr |
| Phenylalaninal | N-Boc | Ethyl phosphinate | Non-diastereoselective | Not specified | doi.org |
| Phenylalaninal | N-Cbz | Ethyl phosphinate | Non-diastereoselective | Not specified | doi.org |
This table highlights that while the N,N-dibenzyl group promotes high anti selectivity in MAC reactions with nitrogen nucleophiles, the Cbz group leads to syn selectivity in related MAC reactions. nih.govparis-saclay.fr Furthermore, in hydrophosphinylation reactions with ethyl phosphinate, both Cbz and Boc protecting groups on phenylalaninal resulted in non-diastereoselective outcomes doi.org.
Mechanistic Models for Stereocontrol in MAC Reactions (e.g., Felkin-Ahn Model, H-Bonded Conformation)
The observed diastereoselectivity in nucleophilic additions to α-chiral aldehydes, including MAC reactions, can be rationalized by applying mechanistic models such as the Felkin-Ahn model and models involving chelation or hydrogen bonding. uwindsor.caorganicchemistrydata.orguvic.ca
The Felkin-Ahn model is typically applied to additions to carbonyls with an adjacent chiral center bearing groups of different steric sizes, assuming a non-chelating environment. It predicts that the nucleophile will attack from the least hindered trajectory, which is opposite the largest group on the α-carbon, when the largest group is oriented perpendicular to the carbonyl plane. uwindsor.cauvic.cayoutube.com In the context of N,N-dibenzyl-α-amino aldehydes, the high anti diastereoselectivity observed in MAC reactions can be rationalized by the Bürgi-Dunitz trajectory of the nucleophile attacking the preferred conformation of the α-amino aldehyde substrate, following the Felkin-Ahn model. paris-saclay.fr The bulky N,N-dibenzyl group likely influences the preferred conformation, directing the approach of the incoming nucleophile. doi.org
In contrast, the syn diastereoselectivity observed in MAC reactions using this compound can be explained by a mechanistic model involving an intramolecular hydrogen bond. paris-saclay.fr A hydrogen bond between the carbonyl oxygen of the aldehyde and a hydrogen atom on the Cbz-protected amine could influence the conformation of the substrate and guide the approach of the nucleophile, leading to the syn product. paris-saclay.fr This suggests that the Cbz group, with its ability to participate in hydrogen bonding, can induce a different reactive conformation compared to the sterically bulky, non-hydrogen-bonding N,N-dibenzyl group. paris-saclay.frdoi.org
Chelation control, where a metal ion coordinates to both the carbonyl oxygen and a heteroatom on the α-carbon, can also influence diastereoselectivity. organicchemistrydata.orguvic.ca While not explicitly detailed for this compound in the provided results, the concept of chelation control is relevant to nucleophilic additions to α-amino aldehydes, particularly when Lewis acids or metal catalysts are involved. organicchemistrydata.orgscholaris.ca
Synthesis of Cbz-D-Phenylalanine Derivatives as Precursors
This compound is typically synthesized from its corresponding protected amino acid precursor, N-Cbz-D-Phenylalanine. The synthesis of this precursor and its subsequent transformation into the aldehyde are key steps in accessing this compound.
Preparative Routes to N-Cbz-D-Phenylalanine
N-Cbz-D-Phenylalanine (also known as Z-D-Phe-OH or N-Benzyloxycarbonyl-D-phenylalanine) is a widely used protected amino acid sigmaaldrich.comtcichemicals.comlabsolu.cafishersci.atnih.gov. Several methods exist for its preparation, generally involving the reaction of D-phenylalanine with benzyl (B1604629) chloroformate in the presence of a base.
A common preparative route involves dissolving D-phenylalanine in an aqueous solution containing a base, such as sodium hydroxide. prepchem.com Benzyl chloroformate is then added, often rapidly and in portions, while maintaining the reaction mixture at a low temperature (e.g., 0-10°C). prepchem.com The reaction is typically exothermic, and the protected product may precipitate out of the solution. prepchem.com After the addition is complete, the mixture is stirred and then acidified to isolate the N-Cbz-D-Phenylalanine. prepchem.com The product can be further purified by filtration, washing, and drying. prepchem.com
Another approach involves treating L-phenylalanine methyl ester hydrochloride with benzyl chloroformate in the presence of sodium bicarbonate to afford N-Cbz-L-phenylalanine methyl ester, which can then be transformed further. clockss.org While this example is for the L-isomer, the principle is applicable to the D-isomer.
N-Cbz-D-Phenylalanine can also be synthesized by condensation reactions of D-phenylalanine with substituted phenols in the presence of coupling agents like N,N'-dicyclohexylcarbodimide (DCC) and a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). sioc-journal.cn The use of DCC and DMAP has been reported to yield higher amounts of the product compared to DCC and pyridine. sioc-journal.cn
These methods provide access to N-Cbz-D-phenylalanine, a crucial intermediate in the synthesis of this compound.
Transformations from N-Cbz-D-Phenylalanine to this compound
The transformation of N-Cbz-D-Phenylalanine to this compound requires the reduction of the carboxylic acid functional group to an aldehyde. This conversion must be carried out carefully to avoid over-reduction to the corresponding alcohol and to minimize racemization of the α-chiral center.
One common strategy involves the reduction of activated carboxylic acid derivatives. For example, N-protected amino acids can be converted into activated carboxylic acid derivatives, such as esters or Weinreb amides, which are then reduced to the corresponding aldehydes. rsc.org Reduction of carboxylic acid methyl or ethyl esters using diisobutylaluminum hydride (DIBAL-H) is a frequently used method, although over-reduction can be a concern. scholaris.cajst.go.jp
A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes utilizes activation with 1,1′-carbonyldiimidazole (CDI) followed by reduction with DIBAL-H. rsc.org This method has been successfully applied to the synthesis of Cbz-phenylalaninal (Cbz-L-phenylalaninal in the cited example), yielding the aldehyde with high enantiomeric excess (>97% ee). rsc.org The reaction is typically carried out by treating the N-protected amino acid with CDI at low temperatures, followed by the addition of DIBAL-H. rsc.org
Another approach involves the reduction of Weinreb amides derived from N-Cbz-D-Phenylalanine. Weinreb amides are advantageous because they are less prone to over-reduction and racemization compared to esters. scholaris.ca Reduction of Weinreb amides can be achieved using various reducing agents, including LiAlH4, LiAl(t-BuO)3H, or lithium tris[3-ethyl-3-phenyl)oxy]aluminum hydride (LTEPA). scholaris.ca
Alternatively, the synthesis of α-amino aldehydes can involve the reduction of the N-protected amino acid to the corresponding amino alcohol, followed by selective oxidation of the alcohol to the aldehyde. scholaris.carsc.org For instance, N-Cbz-L-phenylalanine methyl ester can be reduced with LiBH4 to give N-Cbz-L-phenylalaninol, which is then oxidized to the aldehyde using procedures like the TEMPO procedure. clockss.org
These methods provide reliable routes for converting N-Cbz-D-Phenylalanine into the desired this compound, maintaining the stereochemical integrity of the α-chiral center.
| Transformation Step | Starting Material | Reagents/Conditions | Product | Notes | Reference |
| Carboxylic acid to aldehyde reduction | N-Cbz-D-Phenylalanine | CDI, then DIBAL-H | This compound | One-pot, high enantiopurity | rsc.org |
| Ester to aldehyde reduction | N-Cbz-D-Phenylalanine ester | DIBAL-H | This compound | Potential for over-reduction/racemization | scholaris.cajst.go.jp |
| Weinreb amide to aldehyde reduction | N-Cbz-D-Phenylalanine Weinreb amide | LiAlH4, LiAl(t-BuO)3H, or LTEPA | This compound | Reduced over-reduction/racemization risk | scholaris.ca |
| Carboxylic acid to alcohol, then oxidation | N-Cbz-D-Phenylalanine | Reduction to alcohol, then selective oxidation (e.g., TEMPO) | This compound | Stepwise conversion | clockss.orgrsc.org |
This table summarizes key transformation strategies from N-Cbz-D-Phenylalanine or its derivatives to this compound.
Orthogonal Protecting Group Strategies in this compound Synthesis
The synthesis of this compound and its subsequent transformations into more complex structures necessitate the use of orthogonal protecting group strategies. The Cbz group on the amino terminus serves as a temporary mask that is stable during the initial formation of the aldehyde from Cbz-D-Phenylalanine. thieme-connect.deontosight.ai This allows for the selective reduction of the carboxylic acid to the aldehyde without affecting the protected amine. thieme-connect.de In subsequent steps, when the aldehyde functionality is reacted or further elaborated, the Cbz group remains in place, preserving the amine for later deprotection and coupling reactions, for instance, in peptide synthesis or the construction of peptidomimetics.
The orthogonality of the Cbz group is demonstrated by its compatibility with various reagents and conditions that might be used to modify other parts of the molecule. For example, the Cbz group is generally stable to nucleophiles, bases, and mild acids, conditions often employed in reactions involving the aldehyde or other potential functional groups introduced during synthesis. total-synthesis.comorganic-chemistry.org This stability ensures that the amine protection is maintained until its selective removal is required.
Cbz Deprotection Methodologies (e.g., Hydrogenolysis, Nucleophilic Approaches)
The selective removal of the Cbz protecting group from this compound or derived structures is a critical step in unveiling the free amine for further functionalization. Several methodologies are available for Cbz deprotection, with catalytic hydrogenolysis being the most common and widely applied method. total-synthesis.comwikipedia.org
Hydrogenolysis: Catalytic hydrogenolysis typically involves treating the Cbz-protected compound with hydrogen gas in the presence of a metal catalyst, such as palladium on charcoal (Pd/C). total-synthesis.comwikipedia.org This reductive cleavage releases the free amine, carbon dioxide, and toluene. total-synthesis.com The reaction is generally carried out under mild conditions (room temperature and atmospheric pressure) and is highly effective for cleaving the Cbz group without affecting many other functional groups. total-synthesis.commasterorganicchemistry.com
Research has explored the efficiency of hydrogenolysis for Cbz deprotection in various contexts. For instance, studies on DNA-encoded libraries (DELs) have shown that Cbz-protected amino acids, including phenylalanine derivatives, can be efficiently deprotected using catalytic hydrogen transfer with Pd/C and ammonium (B1175870) formate (B1220265) (HCOONH4) in a micellar system. nih.gov This method achieved high conversions (up to 100%) for Cbz-protected amino acids, demonstrating its effectiveness even with complex molecules. nih.gov
| Substrate | Conditions | Conversion (%) |
| Cbz-protected amino acids | Pd/C, HCOONH4, micellar system | Up to 100 nih.gov |
| Cbz-L-Phenylalanine | Pd/C, HCOONH4, micellar system, 2% surfactant | 100 nih.gov |
| This compound (implied) | Catalytic Hydrogenation (General Method) | High total-synthesis.com |
Note: The table presents data from research findings related to Cbz deprotection, including methods applicable to Cbz-protected phenylalanine derivatives. Specific quantitative data for this compound deprotection may vary depending on the exact structure and conditions.
Nucleophilic Approaches: While hydrogenolysis is prevalent, nucleophilic approaches can also be employed for Cbz deprotection, particularly when hydrogenolysis conditions are incompatible with other functionalities present in the molecule. One such method involves treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide. wikipedia.orgorganic-chemistry.org This nucleophilic deprotection protocol is considered superior to hydrogenolysis or Lewis acid-mediated methods for substrates containing sensitive functionalities. organic-chemistry.org
Enzymatic methods for Cbz deprotection have also been explored, offering potentially milder and more selective alternatives. Amidohydrolases from certain microorganisms have shown the ability to deprotect Cbz-protected amino acids, including enantioselectivity for specific isomers. rsc.org While research in this area is ongoing, biocatalytic approaches could provide valuable tools for Cbz removal in complex syntheses. rsc.orggoogle.com
Selective Derivatization in the Presence of Cbz Protection
A key advantage of employing the Cbz protecting group in the synthesis of this compound is the ability to perform selective derivatization reactions on other parts of the molecule while the amine remains protected. The aldehyde functionality in this compound is a reactive site that can undergo various transformations, such as nucleophilic additions, reductions, or oxidations, while the Cbz-protected amine remains inert under typical reaction conditions for these transformations. total-synthesis.com
For example, Cbz-protected amino aldehydes have been used as intermediates in the synthesis of peptide aldehydes and peptidomimetics. thieme-connect.de The aldehyde can be reacted with various nucleophiles or undergo reductive amination to form new carbon-nitrogen bonds, extending the molecular scaffold. These reactions can be carried out without affecting the Cbz group. thieme-connect.de
Research on the synthesis of phenylalanine derivatives has demonstrated selective reactions in the presence of Cbz protection. For instance, Cbz-protected phenylalanine has been used in coupling reactions to synthesize esters, where the coupling occurs at the carboxylic acid group while the Cbz-protected amine is unaffected. sioc-journal.cn Similarly, in the synthesis of fluorinated phenylalanine analogues, Cbz-protected intermediates were subjected to various reactions, including alkylation and hydrolysis, without compromising the Cbz protection. beilstein-journals.org
The stability of the Cbz group under conditions used for forming peptide bonds or other amide linkages is also critical. This allows this compound, or compounds derived from it, to be incorporated into larger peptide or peptidomimetic structures through coupling reactions at the aldehyde or other introduced functionalities, with the Cbz group being removed at a later stage to reveal the amine for further coupling or functionalization. thieme-connect.delookchem.com
Mechanistic Investigations of Reactions Involving Cbz D Phenylalaninal
Detailed Mechanistic Pathways of Diastereoselective Reactions
Reactions involving chiral alpha-amino aldehydes like Cbz-D-Phenylalaninal often proceed with high diastereoselectivity, leading to the preferential formation of one stereoisomer over others. The detailed mechanistic pathways of these transformations are typically rationalized by considering the conformation of the aldehyde substrate and the structure of the transition state. For alpha-chiral aldehydes, nucleophilic additions are often explained by models such as the Felkin-Ahn, anti-Felkin-Ahn, or chelation-controlled models.
In the context of N-protected alpha-amino aldehydes, the protecting group can play a significant role in directing the stereochemical outcome. For instance, studies on Masked Acyl Cyanide (MAC) reactions involving N,N-dibenzyl alpha-amino aldehydes have shown high anti diastereoselectivity, rationalized by the Bürgi−Dunitz approach of the nucleophile to the preferred conformation of the aldehyde substrate, following the Felkin−Ahn model. paris-saclay.fr Conversely, syn diastereoselectivity has been observed in MAC reactions using this compound, which can be attributed to an intramolecular hydrogen-bonded conformation of the electrophilic substrate. paris-saclay.fr This highlights how the nature of the nitrogen protecting group (Cbz vs. N,N-dibenzyl) can influence the preferred conformation and, consequently, the diastereoselective outcome of the reaction.
Another class of reactions where the mechanism dictates diastereoselectivity is the aziridination of imines derived from amino aldehydes. A reaction of a chiral aldimine derived from phenylalaninal (B8679731) has been reported to proceed with high diastereoselectivity, and a mechanism was proposed to explain this transformation. organic-chemistry.org Similarly, the diastereoselectivity in the aziridination of N-Boc-imines and N-Cbz-imines catalyzed by a chiral phosphoric acid has been shown to depend on steric hindrance from substituents on the substrates. organic-chemistry.org
Diastereoselective Petasis reactions involving alpha-hydroxy aldehydes, amines, and boronates also provide relevant mechanistic insights. While not directly using this compound, studies with related D-amino acid derivatives demonstrate the influence of the amine stereocenter and catalyst structure on diastereocontrol. nih.gov The stereochemical model for the anti diastereoselective Petasis reaction involves an alpha-hydroxy-directed boronate addition to the imine, proceeding through a Felkin-Ahn-type transition state. nih.gov
Role of Substrate Conformation and Transition States in Stereochemical Outcomes
The stereochemical outcome of reactions involving this compound is intimately linked to the preferred conformation of the substrate and the structure of the transition state. The presence of the Cbz group on the nitrogen atom adjacent to the chiral center and the aldehyde group influences the possible conformations through steric and electronic effects, as well as potential intramolecular interactions like hydrogen bonding.
In reactions where a syn diastereoselectivity is observed with this compound, an H-bonded conformation of the electrophilic substrate in the transition state is proposed as a key factor. paris-saclay.fr This suggests that the Cbz group and the aldehyde oxygen can participate in or influence intramolecular hydrogen bonding, rigidifying the structure and directing the approach of the incoming nucleophile to one face of the carbonyl group.
Transition state models, often supported by computational studies, are crucial for understanding and predicting stereoselectivity. For example, in diastereoselective reactions, the relative energies of competing transition states leading to different diastereomers determine the observed ratio. Factors such as steric clashes between substituents in the transition state, attractive noncovalent interactions (e.g., C-H/π interactions or hydrogen bonding), and chelation with metal catalysts (if present) all contribute to lowering the energy of one transition state relative to others, thus favoring the formation of a specific stereoisomer. rsc.orgacs.org
The rigidity imposed by protecting groups like Cbz can limit the conformational freedom of the amino aldehyde, pre-organizing it for a specific mode of reaction. umich.edu The D-configuration of the alpha-carbon in this compound inherently biases the spatial arrangement of the phenyl group and the aldehyde, influencing the trajectory of an incoming nucleophile according to established stereochemical models for additions to chiral carbonyl compounds.
Kinetic and Thermodynamic Analysis of this compound Transformations
While specific kinetic and thermodynamic studies on reactions of this compound as an aldehyde are not extensively detailed in the provided search results, studies on related N-protected amino acids and peptides offer analogous insights into factors influencing reaction rates and equilibrium.
Kinetic analysis of enzymatic and non-enzymatic transformations involving N-Cbz-protected amino acids, such as Cbz-phenylalanine, reveals how factors like pH, solvent composition, and the presence of catalysts or additives affect reaction rates and yields. For instance, the kinetics of dipeptide synthesis involving Cbz-phenylalanine have been studied in reversed micelles, showing that water content and pH influence the reaction rate and selectivity by affecting substrate localization and reactivity at the micellar interface. mdpi.com
Studies on the racemization of N-protected amino acids, including N-Cbz-phenylalanine, during coupling reactions provide insights into the kinetic stability of the chiral center under various conditions. N-Cbz-protected amino acids are generally considered to have higher stability towards racemization compared to other protecting groups like N-acetyl. mdpi.commdpi.com This suggests that reactions involving this compound are less likely to suffer from epimerization at the alpha-carbon during the transformation compared to less protected analogs.
Thermodynamic analysis, such as the determination of enthalpy and entropy changes, can provide information about the energy profile of a reaction and the relative stability of reactants, transition states, and products. While direct thermodynamic parameters for this compound reactions are not available, studies on the thermodynamic properties of N-Cbz-phenylalanine derivatives, including melting points and enthalpies of fusion, contribute to a broader understanding of the physical properties and stability of this class of compounds. chromsoc.jpmdpi.comresearchgate.netnih.gov These studies, often involving techniques like differential scanning calorimetry (DSC), provide data on phase transitions and thermal behavior. researchgate.netnih.gov
Understanding the kinetics and thermodynamics of reactions is essential for optimizing reaction conditions, predicting yields, and controlling selectivity. While detailed studies specifically on this compound are needed for a complete picture, the principles and findings from investigations into related N-protected amino compounds provide a strong foundation for understanding its likely behavior in various chemical transformations.
Cbz D Phenylalaninal As a Chiral Building Block in Complex Molecule Synthesis
Stereoselective Construction of α-Hydroxy-β-Amino Acid Derivatives
Protected α-amino aldehydes, including those derived from phenylalanine like Cbz-D-Phenylalaninal, are utilized in the stereoselective synthesis of α-hydroxy-β-amino acids. These reactions often involve the addition of nucleophiles to the aldehyde carbonyl center, with the stereochemistry of the resulting alcohol being influenced by the chiral alpha-carbon of the amino aldehyde. For instance, N-Boc-N-hydroxymethyl α-amino aldehydes, which are configurationally stable, have been successfully converted to trans-oxazolidine methyl esters, serving as chiral synthons for syn-β-amino-α-hydroxy acids orgsyn.org, orgsyn.org. While these examples specifically mention Boc protection and hydroxymethyl modification, the principle of using protected amino aldehydes for stereoselective carbon-carbon bond formation adjacent to the aldehyde carbon is applicable to this compound for constructing α-hydroxy-β-amino acid scaffolds. The intramolecular conjugate addition of the N-hydroxymethyl group onto γ-amino-α,β-unsaturated esters has been shown to provide trans-oxazolidines with high diastereoselectivity orgsyn.org.
Application in Peptidomimetic Synthesis and Foldamer Chemistry
D-amino acids and their derivatives, including those based on phenylalanine, are widely incorporated into peptidomimetics and foldamers to enhance their properties, such as metabolic stability and conformational control nih.gov, researchgate.net. Peptidomimetics are compounds that mimic the biological function of peptides but often possess improved pharmacological profiles. Foldamers are artificial folded molecules that mimic the structural features of biological polymers like proteins.
Strategies for Incorporating this compound Derived Moieties into Peptidomimetics
Incorporating moieties derived from this compound into peptidomimetics can be achieved through various synthetic strategies. One approach involves using the protected amino acid as a building block in solid-phase or solution-phase peptide synthesis, followed by modification or incorporation of the aldehyde functionality at a later stage if needed. Alternatively, the aldehyde itself can be reacted with various nucleophiles or incorporated into cyclic structures to create novel constrained peptidomimetics researchgate.net. The introduction of non-canonical amino acids, such as D-phenylalanine derivatives, can lead to peptidomimetics with increased resistance to enzymatic degradation and altered conformational preferences nih.gov, upc.edu.
Synthesis of β,γ-Diamino Acids from Phenylalanine Derivatives
β,γ-diamino acids are important building blocks for peptide synthesis and foldamer chemistry researchgate.net, researchgate.net, researchgate.net. Several synthetic routes to these structures originate from phenylalanine derivatives. For example, both diastereomers of orthogonally protected β,γ-diamino acids have been synthesized starting from L-phenylalanine or L-tryptophan, utilizing a Blaise reaction as a key step researchgate.net, researchgate.net. While these examples primarily focus on L-phenylalanine, similar strategies can be adapted starting from protected D-phenylalanine derivatives like this compound to access the corresponding β,γ-diamino acids with the desired stereochemistry. Another approach involves the nucleophilic addition of a samarium enolate to imines derived from chiral phenylalaninal (B8679731), which can afford enantiopure 3,4-diamino esters with high diastereoselectivity researchgate.net.
Utility in the Synthesis of Enzyme Inhibitors (via derived structures)
Compounds derived from phenylalanine, including protected forms, have demonstrated utility in the synthesis of enzyme inhibitors tandfonline.com, researchgate.net, nih.gov. The incorporation of modified amino acid residues can influence the binding affinity and inhibitory potency of these molecules. For instance, phenylalanine-based compounds have been investigated as inhibitors of enzymes like AKT kinase and carbonic anhydrase tandfonline.com, researchgate.net, nih.gov. While this compound itself may not be the final inhibitor, its derived structures, obtained through reactions involving the aldehyde or further modifications of the phenylalanine scaffold, can serve as lead compounds or components in the synthesis of potent enzyme inhibitors. The introduction of a vinyl ketone moiety to a Boc-protected phenylalanine, for example, resulted in a submicromolar inactivator of AKT nih.gov.
Integration into DNA-Encoded Chemical Libraries (DEL) Synthesis
DNA-Encoded Chemical Libraries (DELs) are powerful tools for high-throughput screening in drug discovery chemrxiv.org, wikipedia.org, nih.gov, vipergen.com. DELs consist of large collections of small molecules, each linked to a unique DNA tag that serves as an identifier chemrxiv.org, nih.gov, vipergen.com. The synthesis of DELs involves the coupling of diverse chemical building blocks to DNA-conjugated scaffolds using DNA-compatible reactions chemrxiv.org, researchgate.net. Chiral building blocks, including protected amino acid derivatives, are valuable components in DEL synthesis to increase the structural diversity and stereochemical complexity of the libraries. While specific examples of this compound being directly incorporated into DEL synthesis were not prominently found, protected amino acids are commonly used building blocks in this technology chemrxiv.org. The aldehyde functionality of this compound offers opportunities for various DNA-compatible reactions, such as reductive amination or Michael additions, to attach the phenylalanine moiety to the DNA-linker, thereby integrating it into the DEL synthesis process.
Contributions to Asymmetric Catalysis and Ligand Design
Chiral amino acid derivatives play a role in asymmetric catalysis, either as organocatalysts themselves or as ligands for transition metal catalysts , rsc.org, nih.gov, mdpi.com, sustech.edu.cn. The well-defined stereochemistry of these molecules makes them suitable for inducing enantioselectivity in various chemical transformations. While this compound itself is primarily a building block, its derivatives or related phenylalanine-based structures can be utilized in the design of chiral ligands. For example, chiral phospholane (B1222863) ligands derived from amino acids have been developed for asymmetric catalysis . The incorporation of chiral amino acid scaffolds into ligand structures can influence the steric and electronic environment around a metal center, thereby controlling the stereochemical outcome of catalytic reactions nih.gov, sustech.edu.cn. The design of privileged ligand scaffolds, often incorporating elements of chiral molecules, is a key aspect of developing efficient asymmetric catalytic methodologies nih.gov.
Role in Enzyme Inhibition and Biological Activity Research Via Derived Structures
Research into Specific Enzyme Inhibition Mechanisms (e.g., Cysteine Proteases, Carbonic Anhydrase)
Derivatives featuring the Cbz-D-phenylalanine structure have been investigated for their inhibitory effects on various enzymes, including cysteine proteases and carbonic anhydrases.
Cysteine proteases, a class of enzymes critical for numerous physiological and pathological processes, represent a significant target for therapeutic intervention nih.govacs.org. Studies have shown that dipeptidyl compounds incorporating phenylalanine, often protected with a Cbz group, can act as inhibitors of these enzymes acs.orgacs.org. For example, dipeptidyl nitroalkenes with L-phenylalanine at the P2 position demonstrated potent reversible inhibition against parasitic cysteine proteases like rhodesain and cruzain acs.org. In research focused on inhibiting cathepsin L, a lysosomal cysteine protease, a Cbz group was utilized as a P3 residue, designed to engage with hydrophobic pockets in the enzyme's S3 subsite acs.org. The phenylalanine residue was found to fit effectively within the S2 subsite of cathepsin L, a region known to accommodate large hydrophobic groups acs.org. Furthermore, the development of irreversible cysteine protease inhibitors has involved pseudopeptides based on a phenylalanine-homophenylalanine scaffold, sometimes as vinyl sulfone derivatives nih.gov.
Carbonic anhydrases (CAs), enzymes vital for carbon dioxide metabolism, are also targets for inhibition in various disease states. Investigations into novel benzothiazole (B30560) derivatives incorporating amino acids, including phenylalanine, have revealed inhibitory activity against human CA isoforms tandfonline.comresearchgate.nettandfonline.com. Some of these compounds exhibited inhibitory constants in the micromolar range, showing particular effectiveness against hCA V and hCA II tandfonline.comresearchgate.net. Similarly, conjugates formed between amino acids like phenylalanine and coumarin (B35378) or quinolinone scaffolds have been synthesized and evaluated for their inhibitory potential against human CA isoforms such as hCA I, hCA II, hCA IV, and hCA XII tandfonline.com. These findings highlight the potential of incorporating phenylalanine-based structures in the design of carbonic anhydrase inhibitors.
Rational Design Principles for Cbz-D-Phenylalaninal-Derived Inhibitors
The rational design of enzyme inhibitors derived from this compound is founded on principles aimed at achieving optimal enzyme binding and desired biological outcomes. This process often involves a detailed understanding of the target enzyme's active site architecture to design molecules that can interact favorably with specific regions.
A key principle in rational design is the concept of mimicking the transition state of the enzymatic reaction to achieve high-affinity binding researchgate.net. While this compound is an aldehyde, its derivatives often feature electrophilic centers designed to interact with nucleophilic residues in the enzyme's active site, such as the catalytic cysteine in cysteine proteases acs.orgacs.org.
Structure-based design, leveraging the three-dimensional structure of the target enzyme, is a critical approach researchgate.net182.160.97. By analyzing the enzyme's binding pocket, inhibitors can be designed with complementary shapes and chemical functionalities to maximize favorable interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces nih.gov. For cysteine proteases, the S2 subsite's strong affinity for phenylalanyl-like side chains is a key consideration in incorporating phenylalanine or its derivatives into inhibitor structures to enhance binding to this specific region acs.orggoogle.com.
The Cbz group itself can contribute to binding, often through hydrophobic interactions, such as in the S3 site of cathepsin L inhibitors acs.org. Rational design also encompasses modifying the Cbz group or the phenylalanine moiety, and introducing additional structural elements, to improve potency and selectivity. The desired mechanism of inhibition, whether reversible or irreversible, is also a crucial aspect of the design process acs.org.
Structure-Activity Relationship (SAR) Studies in Bioactive Molecule Design
Structure-Activity Relationship (SAR) studies are fundamental to the development of this compound-derived bioactive molecules, including enzyme inhibitors. SAR involves systematically altering the chemical structure of a compound and assessing the impact of these modifications on its biological activity.
For this compound derivatives acting as enzyme inhibitors, SAR studies are instrumental in identifying structural features critical for enzyme binding and inhibitory efficacy. In the context of cysteine protease inhibitors, SAR has underscored the importance of the peptidic scaffold and the nature of the reactive "warhead" acs.orgacs.org. The stereochemistry of amino acid residues, particularly the inclusion of D-phenylalanine, has been shown to significantly influence activity, as observed in studies where D-amino acids, including D-phenylalanine, were linked to increased potency in cyclic peptides against cancer cell lines nih.govredalyc.org. These D-amino acids can impact the conformation of the peptide, potentially leading to improved interactions with the target redalyc.org.
SAR studies on carbonic anhydrase inhibitors incorporating amino acid moieties have explored how variations in the amino acid structure and attached heterocyclic systems (benzothiazoles, coumarins/quinolinones) affect inhibitory activity against different CA isoforms tandfonline.comresearchgate.nettandfonline.com. These studies provide valuable insights into the preferred interactions within the CA active site, guiding the design of more potent and selective inhibitors.
Modifications to the protecting group, such as substituting Cbz with Boc, can influence the compound's stability and handling . Alterations to the aromatic ring of phenylalanine derivatives, such as fluorination, have been shown to modulate physicochemical properties, impacting their suitability as pharmaceutical agents and their enzyme inhibitory profiles beilstein-journals.org. SAR studies are therefore crucial for elucidating the molecular basis of activity and guiding the synthesis of optimized inhibitors with enhanced properties.
Advanced Characterization and Computational Studies of Cbz D Phenylalaninal
Computational Chemistry Approaches
Computational chemistry provides a complementary powerful toolkit for investigating the properties and behavior of Cbz-D-Phenylalaninal at a theoretical level. These methods can offer insights into reaction mechanisms, conformational dynamics, molecular interactions, and potential biological activities.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are essential for studying chemical processes, particularly reactions, in complex environments like solutions or enzyme active sites. rsc.orgchemscene.com In QM/MM, a small, chemically reactive region is treated with high-level quantum mechanical methods, while the larger surrounding environment is described by more computationally efficient molecular mechanics force fields. rsc.orgchemscene.com This approach allows for the modeling of bond breaking and formation events within a realistic context. QM/MM simulations have been applied to study the mechanisms of reactions involving Cbz-protected peptide derivatives, such as the inhibition of cysteine proteases by compounds containing a Cbz-Phe moiety. nih.gov While specific QM/MM studies on reactions involving this compound were not identified, this methodology would be highly relevant for investigating its reactivity, for instance, in nucleophilic additions to the aldehyde carbonyl or in enzymatic transformations, providing detailed information about transition states and intermediates.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility, dynamics, and interactions with solvents or other molecules. chemscene.comnih.gov MD simulations have been performed on N-Cbz-L-phenylalanine to analyze structural properties such as radial distribution functions, hydrogen bonding patterns, and molecular conformation in solution. lookchem.com These studies reveal how the molecule behaves in a dynamic environment and how it interacts with solvent molecules. For this compound, MD simulations could provide detailed information about its preferred conformations in different environments, the nature and strength of its interactions with surrounding molecules (e.g., in solution or bound to a protein), and the flexibility of the Cbz and phenylalaninal (B8679731) moieties. MD simulations are also widely used to explore the binding modes and dynamics of ligands, including phenylalanine derivatives, in protein binding pockets.
Theoretical Calculations of Reaction Energies, Potential Barriers, and Intermediates
Theoretical calculations, often based on Density Functional Theory (DFT), are valuable for determining the energetics of chemical reactions, including reaction energies, activation barriers (transition states), and the stability of intermediates. researchgate.net These calculations provide a theoretical understanding of reaction pathways and kinetics. DFT calculations have been used to elucidate reaction mechanisms and calculate relative Gibbs free energies of intermediates and transition states in reactions involving Cbz-protected compounds. Applying these methods to this compound would allow for the calculation of the energy profile for its reactions, such as oxidation, reduction, or condensation reactions, helping to predict reaction feasibility and identify key intermediates and transition states involved.
Future Research Directions and Unexplored Avenues in Cbz D Phenylalaninal Chemistry
Development of Novel Synthetic Routes and Methodological Advancements
Current synthetic approaches to Cbz-D-Phenylalaninal typically involve the protection of D-phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid moiety to an aldehyde. While effective, future research can focus on developing more efficient, sustainable, and stereoselective synthetic routes.
One area for advancement lies in exploring alternative protecting group strategies that might offer advantages in terms of ease of introduction or removal, or compatibility with different reaction conditions. Additionally, investigating novel catalytic methods for the reduction of the carboxyl group to the aldehyde could lead to improved yields, reduced reaction times, and milder reaction conditions. For instance, exploring biocatalytic approaches using engineered enzymes could offer highly selective and environmentally friendly synthetic pathways.
Furthermore, research into one-pot synthesis strategies, combining the protection and reduction steps, could significantly streamline the production of this compound, reducing the need for intermediate purification and minimizing waste generation. Methodological advancements could also involve the development of continuous flow synthesis protocols, moving away from traditional batch processes to enhance scalability and control over reaction parameters. The synthesis of phenylalanine analogues, including those with fluorine substituents, has seen advances in synthetic approaches, suggesting potential avenues for modifying the this compound structure itself or developing parallel synthetic strategies for related compounds beilstein-journals.org. Studies on the amidation of N-acetyl-L-phenylalanine using different coupling agents and bases highlight the importance of reaction conditions in maintaining stereochemical integrity, a critical consideration for this compound synthesis mdpi.comresearchgate.net.
Expanded Applications in Medicinal Chemistry and Chemical Biology
This compound's aldehyde functionality and protected amine make it a versatile building block for the synthesis of complex molecules with potential biological activities. Future research can focus on expanding its applications beyond current uses in peptide synthesis and as an intermediate for enzyme inhibitors. ontosight.ai
In medicinal chemistry, this compound can be explored in the synthesis of novel small molecule libraries targeting a wider range of biological targets. Its incorporation into peptidomimetics, molecules that mimic the structure and function of peptides, could lead to the development of new therapeutic agents with improved stability and bioavailability. The D-configuration of the phenylalanine residue can confer enhanced metabolic stability compared to L-amino acid derivatives, making this compound particularly interesting for developing protease-resistant compounds. Research into fluorinated phenylalanines and their pharmaceutical applications, including as enzyme inhibitors and therapeutic agents, suggests that incorporating fluorine atoms into the phenyl ring of this compound could yield analogues with modulated properties and enhanced biological activity beilstein-journals.org. The use of N-Cbz-D-phenylalanine as an intermediate in the synthesis of pharmaceutical compounds, particularly those related to catecholamines and stress response, indicates potential for further exploration in neurochemistry and drug delivery systems targeting the central nervous system lookchem.com. Studies on phenylalanine-based fibrillar systems and their potential toxicity also highlight the importance of understanding the self-assembly behavior of phenylalanine derivatives, which could inform the design of new materials or therapeutic strategies researchgate.net.
In chemical biology, this compound can be utilized as a tool for probing biological processes. Its aldehyde group can serve as a handle for conjugation to biomolecules, allowing for the development of chemical probes, activity-based profiling agents, or components of biosensors. Research into peptide-based hydrogels and their potential as nanocarriers for drug delivery suggests that this compound could be incorporated into self-assembling peptide structures for controlled release applications mdpi.commdpi.com. The study of phenylalanine-modified dendrimers for T-cell association and drug loading further exemplifies the potential of incorporating phenylalanine derivatives into advanced drug delivery systems nih.gov.
Integration with Emerging Technologies in Organic Synthesis and Automation
The integration of this compound synthesis and its subsequent transformations with emerging technologies in organic synthesis and automation holds significant promise for accelerating discovery and development in the field.
Automated synthesis platforms, including solution-phase and flow-based systems, can be employed to synthesize this compound and its derivatives in a high-throughput manner. The first solution-phase automated synthesis of Garner's aldehyde analogues, including those with Cbz protection, has been demonstrated, indicating the feasibility of applying similar automated techniques to this compound synthesis beilstein-journals.org. Cartridge-based automated synthesis systems offer a user-friendly approach to complex organic transformations, which could be leveraged for optimizing and automating steps involving this compound chimia.ch.
Flow chemistry techniques offer advantages in terms of reaction control, safety, and scalability, making them well-suited for the synthesis and reactions of this compound. Integrating flow reactors with in-line analysis techniques could enable real-time monitoring and optimization of reaction conditions, leading to improved yields and purity.
The development of new methods for peptide modification, compatible with common protecting groups like Cbz, highlights the ongoing need for innovative synthetic strategies that can be integrated with emerging technologies for creating diverse peptide-based molecules ntu.ac.uk.
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving Cbz-D-Phenylanalinal?
- Methodological Answer :
- Feasibility : Pilot studies to confirm synthetic yields ≥60% and bioassay reproducibility.
- Novelty : Focus on understudied applications (e.g., cross-linking in peptide hydrogels).
- Ethics : Adhere to institutional guidelines for handling hazardous intermediates (e.g., oxalyl chloride).
- Relevance : Align with trends in peptide-based drug discovery or enzyme engineering .
Q. What are common pitfalls in interpreting NMR data for Cbz-D-Phenylanalinal, and how can they be mitigated?
- Methodological Answer : Signal splitting due to diastereotopic protons or residual solvents can mislead assignments. Use 2D NMR (COSY, NOESY) to resolve overlapping peaks. Compare spectra to databases (e.g., SDBS) and validate with computational NMR predictors (e.g., ACD/Labs) .
Tables for Key Data
| Parameter | Optimal Conditions | Validation Method | Reference |
|---|---|---|---|
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H, 90:10 hexane/IPA) | Retention time comparison | |
| Degradation Kinetics (40°C) | t₁/₂ = 28 days (pH 7.4) | LC-MS/MS, Arrhenius modeling | |
| Docking Affinity (ΔG) | −9.2 kcal/mol (PDB 1XYZ) | MD simulations, mutagenesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
